molecular formula C18H21N3O2 B2414603 2-Methyl-4-{[1-(pyridine-4-carbonyl)piperidin-3-yl]methoxy}pyridine CAS No. 2379975-31-0

2-Methyl-4-{[1-(pyridine-4-carbonyl)piperidin-3-yl]methoxy}pyridine

Cat. No.: B2414603
CAS No.: 2379975-31-0
M. Wt: 311.385
InChI Key: MFEAMWGXXBYOOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-{[1-(pyridine-4-carbonyl)piperidin-3-yl]methoxy}pyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a pyridine ring, and a methanone group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-{[1-(pyridine-4-carbonyl)piperidin-3-yl]methoxy}pyridine typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. One common synthetic route includes the following steps:

    Preparation of 2-Methylpyridin-4-ylmethanol: This intermediate is synthesized through the reduction of 2-Methylpyridin-4-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Formation of Piperidin-1-yl-pyridin-4-ylmethanone: The intermediate is then reacted with piperidine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-{[1-(pyridine-4-carbonyl)piperidin-3-yl]methoxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Corresponding oxides and ketones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-Methyl-4-{[1-(pyridine-4-carbonyl)piperidin-3-yl]methoxy}pyridine is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool for understanding receptor-ligand interactions.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It is investigated for its role in modulating biological pathways and its potential as a drug candidate for treating various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its versatility and reactivity make it a valuable component in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-{[1-(pyridine-4-carbonyl)piperidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    [3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone: Similar structure but with a different position of the pyridine ring.

    [3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone: Another isomer with a different pyridine ring position.

    [3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-5-ylmethanone: A structural isomer with the pyridine ring in the 5-position.

Uniqueness

What sets 2-Methyl-4-{[1-(pyridine-4-carbonyl)piperidin-3-yl]methoxy}pyridine apart is its specific arrangement of functional groups, which imparts unique reactivity and binding properties. This makes it particularly valuable in applications where precise molecular interactions are crucial.

Properties

IUPAC Name

[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-14-11-17(6-9-20-14)23-13-15-3-2-10-21(12-15)18(22)16-4-7-19-8-5-16/h4-9,11,15H,2-3,10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEAMWGXXBYOOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)C(=O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.